

# Application Note: $^1\text{H}$ NMR Characterization of 4-Hydroxy-2,5-dimethylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098

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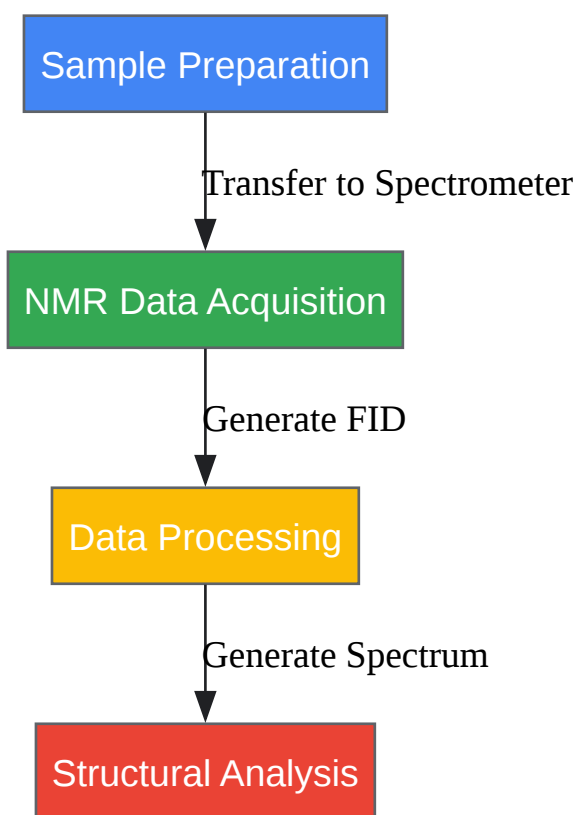
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**4-Hydroxy-2,5-dimethylbenzaldehyde** is an aromatic aldehyde derivative with applications in organic synthesis and as a building block for more complex molecules. Accurate structural confirmation and purity assessment are critical for its use in research and development. Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic compounds. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a detailed protocol for the  $^1\text{H}$  NMR characterization of **4-Hydroxy-2,5-dimethylbenzaldehyde**, including spectral data interpretation and experimental procedures.

## Chemical Structure and Proton Assignments

The structure of **4-Hydroxy-2,5-dimethylbenzaldehyde** contains ten protons in six distinct chemical environments: one aldehyde proton, one phenolic hydroxyl proton, two aromatic protons, and two methyl groups.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)